4-[(5Z)-5-({2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Description
This compound is a thiazolidinone derivative featuring a pyrido[1,2-a]pyrimidine scaffold and a butanoic acid side chain. Key structural elements include:
- Z-configuration at the 5-position of the thiazolidinone ring, critical for stereospecific interactions with biological targets.
- A 2-thioxo group in the thiazolidinone ring, which may influence redox activity or metal chelation.
- A butanoic acid moiety, contributing to solubility and possible interactions with charged residues in enzymatic pockets.
The compound’s synthesis likely involves condensation reactions between functionalized pyrido[1,2-a]pyrimidine aldehydes and thiazolidinone precursors, as observed in analogous systems (e.g., Schemes 1 and 2 in ).
Properties
Molecular Formula |
C20H22N4O4S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[(5Z)-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C20H22N4O4S2/c1-12(2)11-21-17-13(18(27)23-8-4-3-6-15(23)22-17)10-14-19(28)24(20(29)30-14)9-5-7-16(25)26/h3-4,6,8,10,12,21H,5,7,9,11H2,1-2H3,(H,25,26)/b14-10- |
InChI Key |
KQJAKLOOZXBLLW-UVTDQMKNSA-N |
Isomeric SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O |
Canonical SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Structural Assembly
The target compound’s structure comprises three key moieties:
-
A 4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl core substituted with a 2-methylpropylamino group.
-
A thiazolidin-3-yl ring with a Z-configuration exocyclic double bond.
-
A butanoic acid side chain at the N-3 position of the thiazolidinone.
A plausible synthetic route involves:
-
Step 1 : Synthesis of the pyrido[1,2-a]pyrimidinone precursor via cyclization of 2-aminopyridine derivatives with β-keto esters.
-
Step 2 : Introduction of the 2-methylpropylamino group via nucleophilic substitution or Buchwald–Hartwig amination.
-
Step 3 : Condensation of the pyrido-pyrimidinone with a thiazolidinone intermediate (e.g., 4-oxo-2-thioxo-1,3-thiazolidin-3-ylbutanoic acid) under acidic or basic conditions.
A patent by outlines analogous condensation reactions using ester solvents (e.g., N-butyl acetate) and dipolar aprotic solvents (e.g., N-methylmorpholine) at 85–125°C to facilitate imine formation. Catalysts like potassium iodide (0.01–0.1 mol%) accelerate the reaction, reducing time from 8–12 hours to 4–8 hours.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Table 1 summarizes solvent systems and catalysts evaluated in analogous syntheses:
| Solvent System | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| N-Butyl acetate | KI | 85–125 | 78–82 | 98.5 |
| Ethyl acetate/DMF (3:1) | None | 100–110 | 65 | 95.2 |
| Methanol/Water (4:1) | NaHCO₃ | 60–80 | 72 | 97.8 |
The combination of N-butyl acetate and KI emerged as optimal, achieving >80% yield and >98% purity due to enhanced solubility of intermediates and suppressed side reactions.
Stereochemical Control
The Z-configuration of the exocyclic double bond is critical for biological activity. Patent WO2015107533A1 highlights that prolonged stirring (6–8 hours) in ester solvents promotes Z-selectivity (>95%) by stabilizing the transition state through hydrogen bonding.
Purification and Isolation
Crystallization Techniques
Crude product isolation typically involves:
Chromatographic Methods
For lab-scale purification, reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers, achieving >99% purity.
Challenges and Limitations
Byproduct Formation
Competing reactions, such as thiazolidinone ring-opening under basic conditions, reduce yields. Mitigation strategies include:
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(5Z)-5-({2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variability on the Pyrido[1,2-a]pyrimidine Core
Amino Substituents
- Compound A (): Features a [2-(2-hydroxyethoxy)ethyl]amino group instead of 2-methylpropylamino. This increases hydrophilicity (molecular formula: C₂₀H₂₂N₄O₆S₂ vs.
- Compound B (): Incorporates a piperidinyl group, enhancing steric bulk and basicity, which may improve binding to hydrophobic pockets in enzymes.
Thiazolidinone Modifications
- Compound C (): Replaces the butanoic acid with substituted benzylidene groups. Such derivatives exhibit anticancer activity (IC₅₀ values: 5–20 μM in MCF-7 cells).
- Compound D (): Contains azo linkages in the thiazolidinone ring, which may enhance UV absorption properties and antimicrobial activity.
Stereochemical and Electronic Effects
- Z vs. E Isomerism : The Z-configuration in the target compound (vs. E-isomers in analogs) is crucial for maintaining planarity of the conjugated system, as confirmed by NMR chemical shift comparisons ().
- Thioxo vs. Oxo Groups : Replacement of the 2-thioxo group with oxo (e.g., in derivatives) reduces sulfur-mediated interactions but improves metabolic stability.
Key Research Findings
Substituent-Driven Bioactivity: Hydrophobic groups (e.g., 2-methylpropylamino) enhance cellular uptake, while polar groups (e.g., hydroxyethoxyethyl in Compound A) improve aqueous solubility.
Stereochemical Influence : Z-configuration optimizes π-π stacking in enzyme active sites, as inferred from NMR-based structural comparisons ().
Thioxo Group Utility : The 2-thioxo moiety in the target compound may facilitate hydrogen bonding or disulfide bridge formation, unlike oxo analogs.
Biological Activity
4-[(5Z)-5-({2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (CAS No. 608497-19-4) is a complex organic compound noted for its potential pharmacological properties. It features a unique structure that combines multiple functional groups, including thiazolidine, pyrido[1,2-a]pyrimidine, and a butanoic acid moiety, which may contribute to its biological activity.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C19H20N4O4S2 |
| Molecular Weight | 432.52 g/mol |
| Functional Groups | Thiazolidine, Pyrido[1,2-a]pyrimidine, Butanoic Acid |
Anti-Cancer Properties
Preliminary studies suggest that this compound may exhibit significant anti-cancer activity . Research indicates that it interacts with various molecular targets involved in cellular signaling pathways critical for cancer cell proliferation and survival. The presence of electron-rich nitrogen and sulfur atoms in its structure facilitates nucleophilic substitutions and condensation reactions, potentially leading to derivatives with enhanced efficacy against cancer cells.
Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It has shown potential in inhibiting enzymes that play a role in inflammatory processes. For instance, similar compounds have been demonstrated to inhibit human leukocyte elastase (HLE), an enzyme involved in the degradation of proteins during inflammation. This suggests that 4-[(5Z)-5-{...}] could act as a selective inhibitor of HLE, providing therapeutic benefits in chronic inflammatory diseases .
The mechanism of action for 4-[(5Z)-5-{...}] involves:
- Binding to Enzymes and Receptors : The unique arrangement of functional groups enhances binding affinity and selectivity towards specific enzymes and receptors.
- Inhibition of Cellular Pathways : By modulating key cellular pathways involved in cancer progression and inflammation, it may reduce tumor growth and inflammatory responses.
Study on Anti-Cancer Activity
A study conducted by researchers aimed at evaluating the cytotoxic effects of similar pyrido[1,2-a]pyrimidine derivatives indicated that compounds with structural similarities to 4-[(5Z)-5-{...}] exhibited potent anti-cancer effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Inhibition of Human Leukocyte Elastase
Research published on HLE inhibitors revealed that compounds structurally related to 4-[(5Z)-5-{...}] effectively reduced inflammation in animal models. The study reported an ED50 value for significant anti-inflammatory effects at low dosages, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .
Q & A
Q. What are the key synthetic steps and optimization strategies for this compound?
The synthesis involves multi-step reactions starting with the pyrido[1,2-a]pyrimidin core formation, followed by functionalization with a thiazolidine ring and a butanoic acid side chain. Critical steps include:
- Core formation : Condensation of 2-aminopyridine derivatives with aldehydes under acidic conditions .
- Thiazolidine ring construction : Reaction of pyrido-pyrimidin intermediates with thiourea derivatives or mercaptoacetic acid .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be tailored to minimize by-products. For example, ethanol or dichloromethane as solvents and palladium catalysts improve yields .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm stereochemistry (Z-configuration) and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity (>95% purity required for biological assays) .
Q. What structural features contribute to its biological activity?
The compound’s activity arises from:
- Thiazolidine ring : Imparts redox-modulating properties and potential thiol reactivity .
- Pyrido-pyrimidine core : Facilitates intercalation with DNA or enzyme active sites, common in anticancer agents .
- Butanoic acid side chain : Enhances solubility and enables covalent interactions with biological targets (e.g., via carboxylic acid conjugation) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while ethanol reduces side reactions .
- Catalyst screening : Palladium on carbon or acidic resins (e.g., Amberlyst) enhance condensation efficiency .
- Temperature control : Lower temperatures (0–5°C) stabilize intermediates during thiazolidine ring closure .
- Purification : Gradient flash chromatography with silica gel (hexane/ethyl acetate) isolates high-purity product .
Q. What methodologies elucidate the compound’s interaction with biological targets?
- Enzyme kinetics : Measure inhibition constants (Ki) using fluorogenic substrates or spectrophotometric assays (e.g., NADH depletion for oxidoreductases) .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity for receptors like PPAR-γ .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets such as DNA topoisomerases .
Q. How should discrepancies in biological activity data across studies be resolved?
- Reproducibility checks : Standardize assay conditions (pH, temperature, cell lines) to minimize variability .
- Purity validation : Re-test compound batches with NMR and HPLC to exclude impurities as confounding factors .
- Orthogonal assays : Cross-validate results using multiple methods (e.g., cytotoxicity assays + ROS detection for antioxidant claims) .
Q. What strategies assess the compound’s stability and solubility for in vivo studies?
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to determine partition coefficients (logP) .
- Stability testing : Incubate at 37°C in serum or simulated gastric fluid; monitor degradation via LC-MS .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
